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Compound of Interest

Compound Name: For-Met-Leu-AMC

Cat. No.: B1447234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate N-Formyl-

Methionyl-Leucyl-Phenylalanyl-7-Amino-4-methylcoumarin (For-Met-Leu-AMC). It details its

core principles, enzymatic specificity, relevant signaling pathways, and detailed protocols for its

application in research and drug discovery.

Introduction to For-Met-Leu-AMC
N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP or fMLF) is a potent bacterial- and

mitochondrial-derived chemoattractant that activates neutrophils and other phagocytic cells via

the formyl peptide receptor (FPR). The synthetic substrate, For-Met-Leu-AMC, couples this

tripeptide to the fluorophore 7-amino-4-methylcoumarin (AMC). Cleavage of the amide bond

between the phenylalanine residue and the AMC moiety by a protease results in a significant

increase in fluorescence, providing a sensitive method for measuring proteolytic activity. This

substrate is a valuable tool for identifying and characterizing proteases involved in

inflammatory and immune responses.

Enzymatic Specificity
While specific kinetic data (Km and kcat) for the cleavage of For-Met-Leu-AMC is not

extensively reported in publicly available literature, the substrate's structural characteristics

strongly suggest its hydrolysis by chymotrypsin-like serine proteases. The P1 position,

occupied by phenylalanine, is a canonical recognition site for this class of enzymes. The
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primary candidates for the physiological hydrolysis of For-Met-Leu-AMC are the neutrophil

serine proteases, particularly Cathepsin G (CG) and Neutrophil Elastase (NE).

Cathepsin G (CG): This protease, stored in the azurophilic granules of neutrophils, exhibits a

strong chymotrypsin-like specificity, preferentially cleaving after bulky hydrophobic residues

such as phenylalanine, tyrosine, and leucine.[1] Cathepsin G is known to modulate

inflammatory responses and can process various signaling molecules.[2][3] It has been

shown to regulate the release of natural FPR agonists from neutrophils, indicating a direct

role in the fMLP signaling axis.[2]

Neutrophil Elastase (NE): While its primary specificity is for smaller aliphatic residues like

valine and alanine, NE also possesses broader substrate specificity and can cleave after

leucine. Given the presence of leucine at the P2 position of For-Met-Leu-AMC, NE remains

a potential, albeit likely less efficient, candidate for its cleavage.

Quantitative Data for Related Substrates
To provide a framework for comparison, the following table summarizes the kinetic constants

for commonly used fluorogenic substrates for Cathepsin G and other chymotrypsin-like

enzymes.

Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Human

Cathepsin G

Suc-Ala-Ala-Pro-

Phe-AMC

data not

available

data not

available

data not

available

Bovine α-

Chymotrypsin

N-Succinyl-Leu-

Leu-Val-Tyr-AMC
27 75 2,800,000

Human

Neutrophil

Elastase

MeOSuc-Ala-

Ala-Pro-Val-AMC
230 39 170,000

Note: Specific kinetic data for For-Met-Leu-AMC is not readily available in the reviewed

literature. The data presented is for structurally related substrates and should be used as a

general reference.
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Signaling Pathways
The peptide moiety of the substrate, fMLP, is a well-characterized agonist of the Formyl Peptide

Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) expressed on the surface of

phagocytic leukocytes. Activation of FPR1 by fMLP initiates a signaling cascade that leads to

chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all critical

components of the innate immune response. Proteases that cleave For-Met-Leu-AMC are

likely involved in the regulation of this pathway by either degrading fMLP to terminate the signal

or by processing other molecules that influence FPR1 activity.
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Caption: fMLP Signaling Pathway via FPR1.

Experimental Protocols
The following protocols provide a general framework for utilizing For-Met-Leu-AMC in protease

activity assays. Optimization of buffer conditions, enzyme concentration, and substrate

concentration is recommended for specific experimental setups.

General Protease Assay using For-Met-Leu-AMC
This protocol outlines a continuous kinetic assay to measure the activity of a purified protease

or a biological sample.

Materials:
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For-Met-Leu-AMC substrate

Dimethyl sulfoxide (DMSO)

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[4]

Purified enzyme or biological sample (e.g., neutrophil lysate)

96-well black microplate

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)[5]

Procedure:

Substrate Preparation: Prepare a 10 mM stock solution of For-Met-Leu-AMC in DMSO.

Store protected from light at -20°C.

Reaction Setup:

In a 96-well black microplate, add the desired volume of Assay Buffer.

Add the enzyme solution or biological sample to the wells.

To initiate the reaction, add the For-Met-Leu-AMC substrate to a final concentration

typically in the range of 10-100 µM. The final DMSO concentration should be kept below

5%.[5]

Measurement: Immediately place the microplate in a fluorescence reader pre-set to the

appropriate temperature (e.g., 37°C).[4] Monitor the increase in fluorescence intensity over

time (e.g., every minute for 30-60 minutes).

Data Analysis:

Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.

To convert the rate to molar concentration, a standard curve of free AMC should be

generated.
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Experimental Workflow for Inhibitor Screening
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Caption: Workflow for protease inhibitor screening.
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Conclusion
For-Met-Leu-AMC is a specialized fluorogenic substrate with significant potential for studying

the activity of chymotrypsin-like serine proteases, particularly those released by neutrophils in

inflammatory settings. Its direct link to the fMLP/FPR1 signaling pathway makes it a highly

relevant tool for investigating the enzymatic regulation of innate immunity. While specific kinetic

data for this substrate remains to be fully characterized, the protocols and information provided

in this guide offer a solid foundation for its application in protease research and drug discovery.

The use of For-Met-Leu-AMC in high-throughput screening and detailed kinetic analysis will

undoubtedly contribute to a better understanding of the roles of proteases in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Extended cleavage specificity of human neutrophil cathepsin G: A low activity protease
with dual chymase and tryptase-type specificities - PMC [pmc.ncbi.nlm.nih.gov]

2. Cathepsin G-regulated release of formyl peptide receptor agonists modulate neutrophil
effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Cathepsin G-regulated Release of Formyl Peptide Receptor Agonists Modulate Neutrophil
Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

4. sigmaaldrich.com [sigmaaldrich.com]

5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic
substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [For-Met-Leu-AMC Substrate Specificity: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447234#for-met-leu-amc-substrate-specificity]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1447234?utm_src=pdf-body
https://www.benchchem.com/product/b1447234?utm_src=pdf-body
https://www.benchchem.com/product/b1447234?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5898719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5898719/
https://pubmed.ncbi.nlm.nih.gov/22879591/
https://pubmed.ncbi.nlm.nih.gov/22879591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3464519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3464519/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/142/093/cathepsin_g.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC16617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC16617/
https://www.benchchem.com/product/b1447234#for-met-leu-amc-substrate-specificity
https://www.benchchem.com/product/b1447234#for-met-leu-amc-substrate-specificity
https://www.benchchem.com/product/b1447234#for-met-leu-amc-substrate-specificity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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